2-(3-Oxopyrrolidin-1-ium-1-yl)acetate
Description
2-(3-Oxopyrrolidin-1-ium-1-yl)acetate is a pyrrolidinone derivative featuring a 3-oxo group on the pyrrolidine ring and an acetate ester moiety. This compound is structurally related to nootropic agents and pharmaceutical intermediates, where the position of the oxo group and ester functionality influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(3-oxopyrrolidin-1-ium-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7(3-5)4-6(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHFUFLWTYEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC1=O)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopyrrolidin-1-ium-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-(3-Oxopyrrolidin-1-ium-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and molecular properties of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate and its analogs:
Oxo Group Position (2-oxo vs. 3-oxo):
- Conformational Differences : Ring puckering analysis (as described in Cremer & Pople’s generalized coordinates ) suggests that 3-oxo substitution could lead to unique puckering amplitudes and phase angles, influencing molecular geometry and crystal packing.
Ester vs. Acid Functionality :
- The ethyl ester in this compound enhances lipophilicity compared to the carboxylic acid hydrochloride derivative (CAS 1187927-10-1), favoring membrane permeability in biological systems .
Halogenation and Substitution :
Heterocyclic Core Variations :
- Pyridinone derivatives (e.g., CAS 147283-74-7) exhibit planar aromatic rings, contrasting with the non-aromatic pyrrolidinone core. This difference impacts π-π stacking interactions and solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
